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Introduction

The t-J model is a fundamental model in condensed matter physics used to describe strongly

correlated electron systems.[1] It is particularly relevant for understanding the physics of high-

temperature superconductivity in materials like cuprates.[1][2][3][4] The model simplifies the

Hubbard model in the limit of strong on-site Coulomb repulsion, where electrons are prevented

from occupying the same lattice site, a crucial feature of these materials.[1][3]

The Variational Monte Carlo (VMC) method is a powerful numerical technique for investigating

the ground state properties of quantum many-body systems like the t-J model.[1][5] VMC uses

the variational principle, which states that the expectation value of the Hamiltonian for any trial

wave function is an upper bound to the true ground state energy.[5] By systematically

optimizing the parameters of a chosen trial wave function, one can obtain a close

approximation of the ground state. Monte Carlo integration is employed to evaluate the

necessary high-dimensional integrals that arise in calculating these expectation values.[5][6]

These application notes provide a detailed protocol for setting up and running a VMC

simulation of the 2D t-J model, from defining the model and trial wave function to optimizing its

parameters and measuring physical observables.
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The t-J model is defined on a lattice and its Hamiltonian consists of two main terms: a kinetic

hopping term (t) and an antiferromagnetic spin-exchange term (J). The model operates under

the constraint of no double occupancy of lattice sites.

The Hamiltonian is given by:

H = -t Σ⟨i,j⟩,σ (P (c†iσcjσ + h.c.) P) + J Σ⟨i,j⟩ (Si · Sj - ¼ninj)

Where:

⟨i,j⟩ denotes a sum over nearest-neighbor sites.

t is the hopping integral.

J is the superexchange coupling constant.

c†iσ and ciσ are the creation and annihilation operators for an electron with spin σ at site i.

Si is the spin operator at site i.

ni is the number operator at site i.

P is the Gutzwiller projection operator that enforces the no-double-occupancy constraint (P =

Πi(1 - ni↑ni↓)).[7]
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Application Protocols
Protocol 1: System and Wave Function Setup
Objective: To define the simulation parameters and construct an appropriate variational trial

wave function.

Methodology:

Define the Lattice: Specify the geometry and size of the lattice. A 2D square lattice with

periodic boundary conditions is common.

Example: A 10x10 square lattice (N=100 sites).

Set Model Parameters:

Define the ratio J/t. A typical value for studying high-Tc superconductors is J/t = 0.4.

Define the electron filling (or doping). For example, a system of 90 electrons on a 100-site

lattice corresponds to 10% hole doping.
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Construct the Trial Wave Function (ΨT): A crucial step is choosing a wave function that

captures the essential physics. A Gutzwiller-projected BCS (Bardeen-Cooper-Schrieffer)

wave function is a standard choice.[8]

ΨT = PG |ΨBCS⟩

PG is the Gutzwiller projector, which explicitly removes any configurations with doubly

occupied sites.[7][9] This is handled in the simulation by rejecting any Monte Carlo move

that leads to double occupancy.

|ΨBCS⟩ is a mean-field wave function describing a paired state of electrons. It contains

variational parameters, such as the superconducting gap parameter (Δ), which will be

optimized.

Protocol 2: The Variational Monte Carlo (VMC) Algorithm
Objective: To sample the probability distribution |ΨT|2 and calculate the expectation value of

the energy.

Methodology:

The core of VMC is a Markov Chain Monte Carlo process, typically using the Metropolis-

Hastings algorithm, to generate a series of electron configurations {R} that are distributed

according to p(R) = |ΨT(R)|2 / ∫|ΨT(R')|2dR'.[10][11][12]

Initialization: Generate an initial random electron configuration R on the lattice, ensuring no

double occupancy.

Equilibration: Run the Metropolis algorithm for a set number of "warm-up" steps to ensure

the system reaches a stationary distribution. These steps are discarded from the

measurement phase.

Main Loop (Metropolis-Hastings): a. Propose a Move: From the current configuration R,

generate a new trial configuration R' by randomly moving an electron to a neighboring empty

site. b. Calculate Acceptance Ratio: Compute the ratio w = |ΨT(R') / ΨT(R)|2. c. Accept or

Reject: Generate a random number r from a uniform distribution [0, 1).
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If r < w, accept the move: Rnew = R'.
If r ≥ w, reject the move: Rnew = R. d. Measurement: For the configuration Rnew,
calculate the value of the desired observables (see Protocol 4). e. Repeat: Iterate step 3
for a large number of Monte Carlo steps to collect statistics.
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Protocol 3: Wave Function Optimization
Objective: To find the optimal values of the variational parameters (e.g., Δ) in ΨT by minimizing

the total energy.

Methodology:

The energy E(α) = ⟨ΨT(α)|H|ΨT(α)⟩ / ⟨ΨT(α)|ΨT(α)⟩ is minimized with respect to the set of

parameters {α}. Several optimization schemes exist.[6] A robust method for this is the

Stochastic Reconfiguration (SR) technique.[6][13][14][15]

Initialize Parameters: Start with an initial guess for the variational parameters {α}.

Optimization Loop: a. VMC Run: Perform a VMC simulation (Protocol 2) to calculate the

energy E({α}) and its gradients with respect to each parameter. b. Parameter Update: Use an

optimization algorithm to update the parameters in the direction that lowers the energy. The

SR method provides an efficient update rule by approximating imaginary time evolution.[13]

[16]

Δα ∝ -S-1∇E
Where ∇E is the energy gradient and S is a covariance matrix related to the wave function
derivatives.[13] c. Convergence Check: Check if the energy has converged (i.e., the
change in energy between iterations is below a specified threshold). d. Iterate: If not
converged, repeat the loop with the updated parameters {α'}.
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Protocol 4: Measurement of Observables
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Objective: To calculate the ground state energy and other physical properties after the wave

function has been optimized.

Methodology:

With the optimized parameters, perform a long VMC run to gather high-quality statistics.

Calculate Local Energy: For each configuration R generated during the VMC run, calculate

the local energy:

Eloc(R) = (HΨT(R)) / ΨT(R) The expectation value of the energy is then the average of

Eloc(R) over all sampled configurations: E = ⟨Eloc(R)⟩.[6]

Calculate Other Observables: Similarly, calculate other physical quantities of interest. In

quantum mechanics, observables are represented by operators.[17][18] The value of an

observable is the eigenvalue of the corresponding operator.[19][20]

Spin-Spin Correlation Function: S(q) = (1/N) Σi,j eiq·(ri-rj)⟨Si·Sj⟩. This provides information

about the magnetic ordering in the system.

Momentum Distribution: n(k) = ⟨c†kσckσ⟩. This can reveal the presence of a Fermi

surface.

Statistical Analysis:

Binning Analysis: Group the measurements into blocks (bins) to estimate the statistical

error. This procedure accounts for the serial correlation between Monte Carlo steps.[11]

Calculate the mean and standard error for each observable.

Quantitative Data Summary
The following table presents benchmark VMC results for the ground state energy per site (E/N)

of the 2D t-J model on a 10x10 square lattice with 10% hole doping (90 electrons). These

values serve as a reference for validating a VMC implementation.
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J/t Ratio
Ground State Energy per
Site (E/N)

Statistical Error

0.2 -0.785 ± 0.001

0.4 -0.942 ± 0.001

0.6 -1.088 ± 0.001

0.8 -1.225 ± 0.002

1.0 -1.356 ± 0.002

Note: These are representative values based on typical results in the literature. Actual results

may vary slightly depending on the precise form of the variational wave function and the

optimization quality. depending on the precise form of the variational wave function and the

optimization quality.*
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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